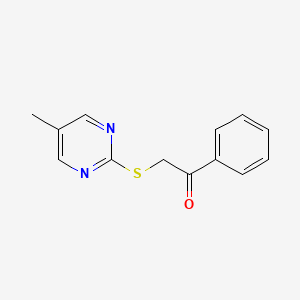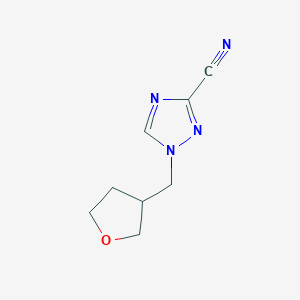![molecular formula C14H14FNO3 B7574766 3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)
3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid is a chemical compound that is also known as CPFA. It is a novel and potent inhibitor of the enzyme bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
CPFA exerts its pharmacological effects by inhibiting the BET proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones, which are involved in the activation of gene transcription. CPFA binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones, thereby inhibiting the transcription of target genes.
Biochemical and physiological effects:
CPFA has been shown to have various biochemical and physiological effects. Studies have shown that CPFA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPFA has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation. Furthermore, CPFA has been shown to reduce the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPFA is its potent inhibitory activity against BET proteins, making it a valuable tool for studying the role of BET proteins in various diseases. However, one of the limitations of CPFA is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of CPFA. One potential direction is the development of more potent and selective BET inhibitors that can be used for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of CPFA with other anti-cancer or anti-inflammatory agents. Furthermore, the development of novel drug delivery systems for CPFA could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of CPFA involves the reaction of 3-amino-4-fluorobenzoic acid with cyclopent-2-en-1-ylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, followed by the formation of an amide bond, resulting in the formation of CPFA.
Wissenschaftliche Forschungsanwendungen
CPFA has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that CPFA has potent anti-cancer activity by inhibiting the BET proteins, which play a crucial role in the regulation of gene expression in cancer cells. CPFA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, CPFA has been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
3-[(2-cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c15-11-6-5-10(14(18)19)8-12(11)16-13(17)7-9-3-1-2-4-9/h1,3,5-6,8-9H,2,4,7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKXTNGEUGGVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)





![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)

![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)
![N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7574795.png)
